2-Fluoro-5-methylphenylpropanenitrile
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Overview
Description
2-Fluoro-5-methylphenylpropanenitrile is an organic compound that belongs to the class of aromatic nitriles It features a fluorine atom and a methyl group attached to a benzene ring, with a propanenitrile group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylphenylpropanenitrile typically involves the introduction of the fluorine atom and the nitrile group onto the aromatic ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinated precursor is reacted with a nitrile source under specific conditions. For example, the reaction of 2-fluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylphenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methylphenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylphenylpropanenitrile depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzonitrile
- 5-Methylbenzonitrile
- 2-Fluoro-4-methylbenzonitrile
Uniqueness
2-Fluoro-5-methylphenylpropanenitrile is unique due to the combination of the fluorine atom and the methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-4-5-10(11)9(7-8)3-2-6-12/h4-5,7H,2-3H2,1H3 |
InChI Key |
NUPUZFDMFXNJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CCC#N |
Origin of Product |
United States |
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